(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Description

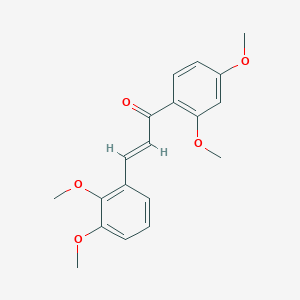

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by two aromatic rings connected via an α,β-unsaturated ketone moiety. The 2,3-dimethoxy and 2,4-dimethoxy substituents on the phenyl rings confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

(E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-9-10-15(18(12-14)23-3)16(20)11-8-13-6-5-7-17(22-2)19(13)24-4/h5-12H,1-4H3/b11-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBKPBHZMRZDAG-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C(=CC=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C(=CC=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by its unique molecular structure, which includes two methoxy-substituted phenyl groups and a conjugated double bond that contributes to its reactivity and potential therapeutic effects.

- Molecular Formula : C₁₉H₂₀O₅

- Molecular Weight : 328.36 g/mol

- CAS Number : 6070476

Anticancer Properties

Numerous studies have highlighted the anticancer potential of chalcones, including (2E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one. Research indicates that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

- Cell Cycle Arrest : It has been observed that this chalcone can cause cell cycle arrest in the G1 and G2/M phases. For instance, studies on human leukemia cell lines (K562) demonstrated that treatment with this compound led to decreased expression of cyclin D1 and CDK4, which are critical regulators of the cell cycle .

- Apoptosis Induction : The compound has shown potential in inducing apoptosis through mechanisms involving the activation of caspases (caspase-3 and caspase-9) and the upregulation of pro-apoptotic proteins such as Bax. In vitro studies have confirmed that it enhances reactive oxygen species (ROS) levels, contributing to cell death in cancer cells .

Anti-inflammatory Effects

Chalcones are also noted for their anti-inflammatory properties. The compound has been linked to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation. Research indicates that it can modulate pathways associated with inflammation, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of (2E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is another area of interest. Studies suggest that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of preventing cellular damage associated with various diseases .

Study 1: Anticancer Mechanisms

In a study conducted on human oral carcinoma cells, the chalcone derivative was shown to arrest the cell cycle at the G2/M phase and induce apoptosis through increased expression of p53 and Bax proteins. This study highlights the compound's potential as a chemotherapeutic agent against specific types of cancer .

Study 2: Anti-inflammatory Effects

Another research article explored the anti-inflammatory effects of various chalcone derivatives, including (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one. The findings suggested significant inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Scientific Research Applications

Synthesis and Preparation

The synthesis of (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is conducted between 2,4-dimethoxybenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions generally include:

- Solvents : Ethanol or methanol

- Temperature : Room temperature or slightly elevated temperatures

This method allows for the efficient production of the compound in both laboratory and industrial settings.

Biological Activities

Chalcones exhibit a variety of biological activities, including:

- Anticancer Properties : Research has shown that chalcones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways and gene expression.

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in inflammatory diseases.

- Antimicrobial Activity : Studies suggest that chalcones possess antimicrobial properties against various bacterial and fungal strains.

Case Studies

-

Anticancer Activity :

- A study demonstrated that (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one significantly inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase pathways.

-

Anti-inflammatory Mechanisms :

- In an animal model of arthritis, treatment with this chalcone derivative reduced joint swelling and inflammation markers. The underlying mechanism involved the downregulation of NF-kB signaling.

-

Antimicrobial Efficacy :

- Laboratory tests revealed that this compound exhibited inhibitory effects on several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency.

Structure-Activity Relationship (SAR)

The presence of methoxy groups on the phenyl rings is crucial for enhancing the biological activity of chalcones. These groups influence the electronic properties and reactivity of the compound, thereby affecting its interaction with biological targets.

| Compound | Methoxy Groups Position | Biological Activity |

|---|---|---|

| (2E)-3-(2,3-Dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one | 2,3; 2,4 | Anticancer, anti-inflammatory |

| (E)-3-(4-Methoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | 4; 3 | Moderate anticancer activity |

| (E)-3-(3-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | 4; 3 | Enhanced antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

Antimicrobial Activity

- Analog : (2E)-3-(2,3-Dimethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

- Key Difference : A 4-methylphenyl group replaces the 2,4-dimethoxyphenyl ring.

- Activity : Demonstrates synergistic antibiotic activity with ampicillin against β-lactamase-producing Staphylococcus aureus when combined with a polymer matrix. The methoxy groups enhance solubility and interaction with microbial targets .

- Comparison : The target compound’s additional methoxy groups may improve binding affinity but reduce lipophilicity compared to the methyl-substituted analog.

Antimalarial Activity

- Analog: (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one Key Difference: Incorporates a 4-aminophenyl group instead of 2,4-dimethoxyphenyl. Activity: Exhibits potent antiplasmodial activity (ED₅₀ = 17.36 mg/kg) against Plasmodium sp. The amino group facilitates electrostatic interactions with parasitic enzymes like ferredoxin-NADP⁺ reductase (PfFNR) . Comparison: The target compound lacks the amino group, which may limit its antimalarial efficacy but could enhance stability under physiological conditions.

Anticancer Activity

- Analog: (E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one Key Difference: Simple phenyl substituent instead of methoxy groups. Activity: Induces caspase-3 expression in leukemia cells (K562), promoting apoptosis.

Structural and Physical Properties

Crystallographic and Packing Behavior

- Analog : 3-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)prop-2-en-1-one

- Analog : (2E)-3-(3-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Nonlinear Optical (NLO) Properties

- Analog : 1-(5-Chlorothiophen-2-yl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one

- Key Difference : Incorporates a chlorothiophene ring.

- NLO Value : Hyperpolarizability (β) = 0.24 × 10⁻³⁰ esu, lower than nitro-substituted analogs. The methoxy groups contribute to electron delocalization, but the chlorothiophene reduces planarity .

- Comparison : The target compound’s fully aromatic methoxy-substituted system may exhibit higher β values due to enhanced conjugation.

Substituent Position Effects

- Ortho vs. Para Methoxy Groups :

- Example : (2E)-3-(2,4-Dimethoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (CAS 18493-34-0)

- Effect: The 2,4-dimethoxy arrangement increases steric hindrance, reducing rotational freedom compared to 3,4-dimethoxy analogs. This rigidity may enhance intermolecular interactions in crystal structures .

Q & A

Basic: What synthetic strategies are recommended for preparing (2E)-3-(2,3-dimethoxyphenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one?

The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed reaction between a substituted acetophenone and a benzaldehyde derivative.

- Methodology :

- React 2,3-dimethoxyacetophenone with 2,4-dimethoxybenzaldehyde in ethanol or methanol under basic conditions (e.g., NaOH or KOH).

- Optimize reaction time (typically 6–12 hours) and temperature (60–80°C) to maximize yield .

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Key Considerations :

- Monitor stereoselectivity to ensure the E-isomer dominates, confirmed by ¹H NMR (trans coupling constant J = 15–16 Hz for α,β-unsaturated protons) .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles, critical for validating computational models.

- Example Data :

- Application :

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR :

- ¹H NMR : Look for methoxy protons (δ 3.8–4.0 ppm) and enolic protons (δ 6.5–7.5 ppm with coupling).

- ¹³C NMR : Carbonyl carbon at δ 190–200 ppm; aromatic carbons at δ 110–160 ppm .

- IR Spectroscopy :

- Strong absorption at ~1650 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) .

- UV-Vis :

Advanced: How can conflicting biological activity data be resolved for structurally similar analogs?

Contradictions often arise from substituent positioning or assay conditions.

- Case Study :

- Resolution Strategy :

- Standardize assay protocols (e.g., fixed DMSO ≤0.1%).

- Perform SAR studies by systematically varying substituents and analyzing logP values (e.g., HPLC-measured lipophilicity) .

Basic: What computational methods are suitable for predicting the reactivity of this compound?

- DFT Calculations :

- Molecular Dynamics (MD) :

Advanced: How can substituent effects on the α,β-unsaturated ketone system be quantified experimentally?

Use kinetic studies and Hammett plots to correlate substituent electronic effects with reaction rates.

- Example :

- Measure the rate of Michael addition with thiols under controlled pH.

- Plot log(rate) vs. σ (Hammett constant) for substituents (e.g., -OCH₃, -Cl) to derive linear free-energy relationships .

Basic: What purification techniques are optimal for isolating this compound from byproducts?

- Column Chromatography :

- Use silica gel with gradient elution (hexane → ethyl acetate) to separate unreacted starting materials and diastereomers.

- Recrystallization :

Advanced: How can transient intermediates in the synthesis pathway be characterized?

- In Situ Monitoring :

- Employ Raman spectroscopy or LC-MS to detect intermediates like the aldol adduct.

- Quench aliquots at intervals (e.g., 30 min) and analyze via TLC or HPLC .

Basic: What are the stability considerations for long-term storage of this compound?

- Degradation Pathways :

- Photooxidation of the enone system; store in amber vials at –20°C under inert gas (N₂/Ar).

- Stability Assessment :

Advanced: How does solvent polarity influence the compound’s spectroscopic properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.